CIS-6-METHYLPIPERIDINE-2-CARBONITRILE
Overview
Description
CIS-6-METHYLPIPERIDINE-2-CARBONITRILE: is a chemical compound with the molecular formula C7H12N2 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a nitrile group (-CN) attached to the second carbon of the piperidine ring and a methyl group attached to the sixth carbon. The “cis” configuration indicates that the substituents on the piperidine ring are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CIS-6-METHYLPIPERIDINE-2-CARBONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methylpiperidine with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions: CIS-6-METHYLPIPERIDINE-2-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 6-methylpiperidine-2-carboxamide or 6-methylpiperidine-2-carboxylic acid.
Reduction: Formation of 6-methylpiperidine-2-amine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
CIS-6-METHYLPIPERIDINE-2-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of CIS-6-METHYLPIPERIDINE-2-CARBONITRILE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can alter the function of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
6-METHYLPIPERIDINE-2-CARBONITRILE: Lacks the “cis” configuration, which may affect its reactivity and biological activity.
PIPERIDINE-2-CARBONITRILE: Lacks the methyl group, resulting in different chemical and biological properties.
6-METHYLPIPERIDINE: Lacks the nitrile group, leading to different reactivity and applications.
Uniqueness: CIS-6-METHYLPIPERIDINE-2-CARBONITRILE is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. The “cis” configuration can influence the compound’s interaction with biological targets, making it a valuable intermediate in the synthesis of specialized molecules.
Properties
IUPAC Name |
6-methylpiperidine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6-3-2-4-7(5-8)9-6/h6-7,9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOZDDDZNCASRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541020 | |
Record name | 6-Methylpiperidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97039-62-8 | |
Record name | 6-Methylpiperidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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